2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reaction. Initially, 4-bromo-2-fluoroaniline is dissolved in 1,4-dioxane, followed by the addition of a boronic acid derivative under controlled conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions in specialized reactors. The use of triethylamine and dichloromethane as solvents is common, and the reactions are typically carried out at room temperature with continuous monitoring .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into amines or other derivatives.
Substitution: It is frequently used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. Reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: This compound is used in the development of biologically active molecules and drug candidates.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki–Miyaura coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C12H16BClFNO2 |
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Molecular Weight |
271.52 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3 |
InChI Key |
RWISALQGCWRZPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)F |
Origin of Product |
United States |
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